![molecular formula C19H21FN2O3 B2412958 2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1396673-75-8](/img/structure/B2412958.png)
2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FCPA and is a derivative of piperidine. In
Scientific Research Applications
Synthesis of Piperidine Derivatives with Biological Activity
Research has shown that derivatives of piperidine, a structural component of the compound , exhibit significant biological activities. For example, piperidine derivatives synthesized from similar compounds have been evaluated for their antagonist activity against serotonin receptors (5-HT2) (Yoshifumi Watanabe et al., 1993). These derivatives offer a pathway for the development of therapeutic agents, highlighting the compound's utility in synthesizing biologically active molecules Syntheses of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity.
Antimycobacterial Activity
Further research into structurally related piperidin-4-ones indicates their potential in antimycobacterial treatments. An atom-economic and stereoselective synthesis method has led to spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis (R. Kumar et al., 2008). This underscores the compound's relevance in the synthesis of antimycobacterial agents, providing a novel approach to treating tuberculosis Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention.
Development of Calcium Channel Blockers
Compounds containing the piperidine structure have also been evaluated for their ability to act as calcium channel blockers, a class of medications used to treat hypertension. A study by J. R. Shanklin et al. (1991) synthesized a series of compounds, including 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, demonstrating calcium-channel-blocking activity. These findings suggest the compound's utility in developing new antihypertensive agents, offering insight into its role in cardiovascular research Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-17-3-1-14(2-4-17)11-18(23)21-12-15-5-8-22(9-6-15)19(24)16-7-10-25-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXRGACOAXEKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.